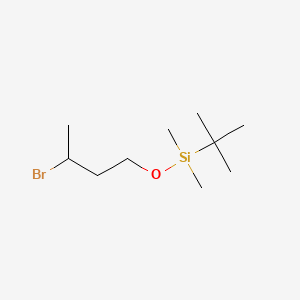
3-(1,1-Difluoroethyl)isoxazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,1-Difluoroethyl)isoxazole-4-carboxylic acid is a chemical compound with the molecular formula C6H5F2NO3 and a molecular weight of 177.11 g/mol . It belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-Difluoroethyl)isoxazole-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of α,β-acetylenic oximes in the presence of AuCl3 catalyst . Another method includes the reaction of alkynes with nitrile oxides, which provides access to isoxazole derivatives . Additionally, the use of tert-butyl nitrite or isoamyl nitrite enables an efficient one-pot synthesis from substituted aldoximes and alkynes .
Industrial Production Methods
. These methods ensure high purity and yield, making the compound suitable for large-scale applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,1-Difluoroethyl)isoxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired product but typically involve moderate temperatures and specific catalysts .
Major Products Formed
The major products formed from these reactions include various substituted isoxazoles, which can have different biological and chemical properties .
Applications De Recherche Scientifique
3-(1,1-Difluoroethyl)isoxazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Isoxazole derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 3-(1,1-Difluoroethyl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound is a key intermediate in the synthesis of succinate dehydrogenase inhibitors, a class of fungicides.
3-Difluoromethyl-1-methyl-1H-pyrazol-4-carboxylic acid: Prepared from propargyl alcohol, this compound is used in various chemical reactions.
Uniqueness
3-(1,1-Difluoroethyl)isoxazole-4-carboxylic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Its difluoroethyl group and isoxazole ring make it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C6H5F2NO3 |
|---|---|
Poids moléculaire |
177.11 g/mol |
Nom IUPAC |
3-(1,1-difluoroethyl)-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C6H5F2NO3/c1-6(7,8)4-3(5(10)11)2-12-9-4/h2H,1H3,(H,10,11) |
Clé InChI |
HLOFNMDCCWZMLV-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NOC=C1C(=O)O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]propanedinitrile](/img/structure/B14903514.png)
![4-Chloro-2-{[(pyridin-3-ylmethyl)amino]methyl}phenol](/img/structure/B14903515.png)



